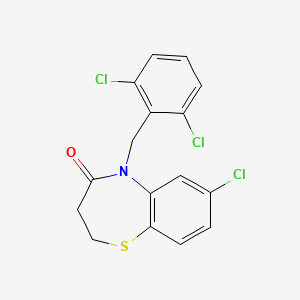

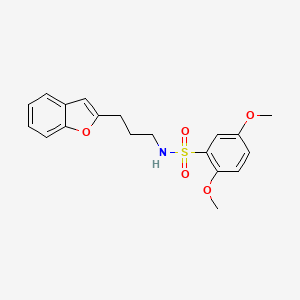

7-chloro-5-(2,6-dichlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Mass Spectrometric Analysis and Fragmentation

Electron Impact Mass Spectral Fragmentation : The compound 7-chloro-5-(2,6-dichlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one and its derivatives have been extensively studied using electron impact mass spectrometry. The mass spectrometric behavior of these compounds demonstrates a tendency to eliminate neutral atoms or molecules such as chlorine, chloroketene, propene, styrene, or substituted styrene, leading to various derivative ions. Molecular ions and [M-Cl]+ ions often eliminate ethyl or benzyl/substituted benzyl radicals, forming a range of derivative ions. The mass spectrometric analysis indicates a complex behavior under electron impact ionization, involving various fragmentation and rearrangement reactions to form smaller fragment ions (Xu et al., 2000).

Chemical Synthesis and Structural Analysis

Synthesis and Antimicrobial Evaluation : The synthesis of derivatives of 7-chloro-5-(2,6-dichlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one has been explored, with specific derivatives being synthesized and characterized through elemental analysis and spectral studies. These derivatives have also been screened for antimicrobial activity, indicating potential applications in the field of medicinal chemistry (Singh et al., 2002).

Solution-phase Parallel Synthesis : Parallel methods have been developed for the synthesis of derivatives of 7-chloro-5-(2,6-dichlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one. These methods facilitate the efficient synthesis of benzothiazepin-4(5H)-one derivatives, providing an effective way to access the benzothiazepinone core and further derive strategically anchored functionalities (Zhao & Liu, 2007).

Biological Activity and Pharmacological Applications

Inhibition of Plasmalemmal Na+/Ca2+ Exchange : The compound CGP-37157, which is closely related to 7-chloro-5-(2,6-dichlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, has been studied for its effects on Na+/Ca2+ exchange in the heart and neurons. It has been found to inhibit mitochondrial Na+/Ca2+ exchange and may also inhibit certain plasmalemmal NCX isoforms in neurons, influencing Ca2+ homeostasis (Czyż & Kiedrowski, 2003).

Attenuation of Free Fatty Acid Efflux : CGP-37157, when applied topically onto rat cerebral cortex during ischemia-reperfusion injury, significantly inhibited the effluxes of free fatty acids during both ischemia and reperfusion. This suggests its role in preventing the activation of phospholipases that usually occurs following an ischemic insult, as evidenced by its attenuation of free fatty acid efflux (Pilitsis et al., 2002).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

7-chloro-5-[(2,6-dichlorophenyl)methyl]-2,3-dihydro-1,5-benzothiazepin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl3NOS/c17-10-4-5-15-14(8-10)20(16(21)6-7-22-15)9-11-12(18)2-1-3-13(11)19/h1-5,8H,6-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWWLSMJKYWZCIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(C=C(C=C2)Cl)N(C1=O)CC3=C(C=CC=C3Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl3NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-fluorobenzyl)-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2438339.png)

![N-(2-fluorophenyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2438346.png)

![Lithium;2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]acetate](/img/structure/B2438347.png)

![N-(1,3-benzodioxol-5-yl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2438351.png)

![N-{[2-(benzyloxy)pyridin-3-yl]methyl}prop-2-enamide](/img/structure/B2438352.png)

![2-[8-fluoro-5-(4-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2438355.png)

![Ethyl 4-{[(1-cyanocyclohexyl)carbamoyl]methoxy}benzoate](/img/structure/B2438356.png)